molecular formula C5H7BrN2O B1443746 3-(Bromomethyl)-5-ethyl-1,2,4-oxadiazole CAS No. 1393728-47-6

3-(Bromomethyl)-5-ethyl-1,2,4-oxadiazole

Cat. No. B1443746
M. Wt: 191.03 g/mol
InChI Key: PSKGWMQXNRJLLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include details about its appearance (solid, liquid, color, etc.) and any unique characteristics.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product.



Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes the conditions under which the reactions occur, the products formed, and the mechanisms of the reactions.



Physical And Chemical Properties Analysis

This involves the study of properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include reactivity, acidity or basicity, and redox potential.


Scientific Research Applications

  • 3-(Bromoacetyl)coumarins :

    • Application: These compounds are used as building blocks in the preparation of polyfunctionalized heterocyclic systems and other industrially significant scaffolds .
    • Methods: The review emphasizes recent developments in synthetic routes of 3-(bromoacetyl)coumarin derivatives .
    • Results: These compounds have been used as starting points towards a wide scale of five and six-membered heterocyclic systems such as thiophenes, imidazoles, pyrazoles, thiazoles, triazoles, pyrans, pyridines, thiadiazins as well as fused heterocyclic systems .
  • Bromopyrenes :

    • Application: Bromopyrenes are significant for their roles in synthetic chemistry, materials science, and environmental studies .
    • Methods: The study provides a comprehensive overview of bromine introduction in pyrene derivatives, offering optimized synthesis conditions based on laboratory research .
    • Results: The synthesis of mono-, di-, tri-, and tetrabromopyrene isomers at non-K positions (1-, 3-, 6-, 8-) and nodal positions (2-, 7-) is systematically explored .

Safety And Hazards

This involves the study of the compound’s toxicity, flammability, and environmental impact. It includes details on safe handling and storage, as well as first aid measures in case of exposure.


Future Directions

This involves a discussion of potential future research directions. It could include potential applications of the compound, areas where further study is needed, or new methods of synthesis.


properties

IUPAC Name

3-(bromomethyl)-5-ethyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN2O/c1-2-5-7-4(3-6)8-9-5/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSKGWMQXNRJLLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201264766
Record name 1,2,4-Oxadiazole, 3-(bromomethyl)-5-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201264766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Bromomethyl)-5-ethyl-1,2,4-oxadiazole

CAS RN

1393728-47-6
Record name 1,2,4-Oxadiazole, 3-(bromomethyl)-5-ethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1393728-47-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,4-Oxadiazole, 3-(bromomethyl)-5-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201264766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Bromomethyl)-5-ethyl-1,2,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
3-(Bromomethyl)-5-ethyl-1,2,4-oxadiazole
Reactant of Route 3
Reactant of Route 3
3-(Bromomethyl)-5-ethyl-1,2,4-oxadiazole
Reactant of Route 4
3-(Bromomethyl)-5-ethyl-1,2,4-oxadiazole
Reactant of Route 5
Reactant of Route 5
3-(Bromomethyl)-5-ethyl-1,2,4-oxadiazole
Reactant of Route 6
Reactant of Route 6
3-(Bromomethyl)-5-ethyl-1,2,4-oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.